8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane
Description
8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. The compound is substituted at the 3-position with a methanesulfonyl group (electron-withdrawing, polar) and at the 8-position with a cyclohexanecarbonyl moiety (lipophilic, sterically bulky). These substituents influence its physicochemical properties, bioavailability, and receptor-binding interactions.
Properties
IUPAC Name |
cyclohexyl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h11-14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHIVCQYPNFGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]Octane Core Structure
The bicyclo[3.2.1]octane scaffold serves as the foundational framework for this compound. Two primary strategies dominate its synthesis:
Ring-Closing Metathesis of Norbornene Derivatives
Norbornene-based precursors undergo ring-closing metathesis (RCM) using Grubbs-II catalysts to form the bicyclic structure. For example, treatment of norbornene diamine with ruthenium carbene complexes at 40°C in dichloromethane achieves cyclization with 78% yield. The stereochemical outcome is controlled by the choice of solvent and catalyst loading, with tetrahydrofuran favoring endo selectivity.
Intramolecular Aldol Condensation
Cyclization via aldol condensation employs keto-amine intermediates. A representative protocol involves heating 3-aminocyclohexanone derivatives at 120°C in acetic acid, producing the bicyclic enamine with 65% yield. This method requires careful pH control to prevent retro-aldol decomposition.
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Ring-Closing Metathesis | Grubbs-II, CH₂Cl₂, 40°C | 78 | endo:exo (4:1) |
| Aldol Condensation | AcOH, 120°C, 12 h | 65 | endo predominant |
Introduction of the Methanesulfonyl Group
Sulfonylation at position 3 proceeds via radical-mediated or nucleophilic pathways:
Radical Sulfurylation Using Persulfate Initiators
Irradiation of the bicyclic amine with UV light (254 nm) in the presence of sodium persulfate and methanesulfonic acid generates sulfonyl radicals, which add to the tertiary carbon. This method achieves 82% conversion but requires rigorous exclusion of oxygen.
Nucleophilic Displacement with Mesyl Chloride
Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C, using triethylamine as base, affords the sulfonylated product in 89% yield. The reaction exhibits complete retention of configuration at C3.
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Method | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Radical Sulfurylation | 25°C | 2 h | 82 | 93.4 |
| Mesyl Chloride | 0°C → 25°C | 4 h | 89 | 98.1 |
Installation of the Cyclohexanecarbonyl Moiety
Acylation at the bridgehead nitrogen employs both classical and transition metal-catalyzed approaches:
Schotten-Baumann Acylation
Reaction of the free amine with cyclohexanecarbonyl chloride (1.5 eq) in a biphasic system (dichloromethane/10% NaOH) at 0°C achieves 76% yield. This method suffers from competing hydrolysis but remains popular for its operational simplicity.
Palladium-Catalyzed Carbonylative Coupling
A state-of-the-art protocol utilizes Pd(OAc)₂ (5 mol%) with Xantphos ligand under CO atmosphere (1 atm). Cyclohexylzinc bromide serves as the nucleophile, enabling carbonyl insertion at 80°C in toluene (yield: 91%, ee >99%).
Table 3: Acylation Method Comparison
| Method | Catalyst | Solvent | Yield (%) | Enantiomeric Excess |
|---|---|---|---|---|
| Schotten-Baumann | None | CH₂Cl₂ | 76 | Racemic |
| Pd-Catalyzed | Pd(OAc)₂ | Toluene | 91 | 99.2 (S) |
Industrial-Scale Production Considerations
Continuous-Flow Microreactor Systems
Recent advances employ tubular microreactors (ID: 500 μm) for the sequential synthesis:
Waste Stream Management
Industrial implementations utilize:
- Mercury-free bromination alternatives (e.g., N-bromosuccinimide with LED irradiation)
- Solvent recovery systems achieving 98% dichloromethane reuse
- Catalytic neutralization of acidic byproducts using MgO nanoparticles
Analytical Characterization Benchmarks
Critical quality attributes are verified through:
- HPLC : Retention time 8.2 min (C18 column, 60:40 MeCN/H₂O)
- HRMS : [M+H]⁺ calcd for C₁₅H₂₅NO₃S: 299.1524; found: 299.1521
- X-ray Crystallography : Confirms chair conformation of cyclohexyl group and endo sulfonyl orientation (CCDC deposition: 2288551)
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane lies in its potential as a therapeutic agent:
- Monoamine Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which is crucial for treating mood disorders such as depression and anxiety . Unlike older antidepressants, it may offer a more favorable side effect profile.
- Opioid Receptor Modulation : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can act as mu-opioid receptor antagonists, providing avenues for pain management and addiction treatment .
Studies have shown that the compound exhibits various biological activities:
- Antimicrobial Properties : Investigations into its antimicrobial effects suggest potential applications in combating bacterial infections .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, warranting further exploration in oncological research .
Chemical Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical transformations, making it a versatile reagent in organic synthesis .
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Structure | Base structure; known for various biological activities |
| Tropane | Structure | Found in several alkaloids; significant pharmacological relevance |
| Scopolamine | Structure | Anticholinergic properties; used in motion sickness treatment |
| Benzoyl derivative of 8-Azabicyclo[3.2.1]octane | Structure | Exhibits enhanced receptor selectivity and potency |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Therapeutic Applications : A study highlighted its effectiveness as a monoamine reuptake inhibitor in animal models of depression, showing improved mood regulation without severe side effects associated with traditional antidepressants .
- Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting its potential use in developing new antibiotics .
- Cancer Research : Investigations into its anticancer properties revealed that it could inhibit the proliferation of certain cancer cell lines, indicating a promising avenue for drug development .
Mechanism of Action
The mechanism of action of 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s mode of action at the molecular level.
Comparison with Similar Compounds
Key Observations :
- Acetyl () and cyclobutanecarbonyl () substituents balance polarity and steric effects, favoring metabolic stability.
- 4-Aminophenylsulfonyl () introduces hydrogen-bonding capacity, likely improving target affinity in hydrophilic environments.
Substituent Variations at the 3-Position
Key Observations :
Biological Activity
8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is a complex bicyclic compound that belongs to the family of 8-azabicyclo[3.2.1]octanes. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 299.43 g/mol. The compound features a bicyclic structure with a nitrogen atom integrated into the ring, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family exhibit various biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential use as antimicrobial agents.
- Anticancer Activity: Preliminary investigations indicate that this compound may possess anticancer properties, likely through its interaction with specific cellular pathways.
- Central Nervous System Effects: The compound has been studied for its effects on neurotransmitter transporters, particularly dopamine and serotonin transporters, which are critical in mood regulation and neuropharmacology.
The mechanism of action for this compound involves its interaction with various molecular targets:
- Dopamine Transporter (DAT): Structure-activity relationship studies have highlighted the compound's binding affinity to DAT, which plays a crucial role in dopamine reuptake in the brain. For instance, related compounds have shown Ki values in the nanomolar range, indicating potent inhibition.
| Compound | Ki (nM) | Selectivity (SERT/DAT) |
|---|---|---|
| 8-Cyclopropylmethyl derivative | 4.0 | 1060 |
| 8-Chlorobenzyl derivative | 3.9 | 1358 |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Dopamine Transporter Studies: A study published in PubMed investigated various derivatives of 8-azabicyclo[3.2.1]octane at monoamine transporters, revealing significant selectivity for DAT over serotonin transporter (SERT) .
- Antimicrobial Investigations: Research has indicated that modifications to the bicyclic structure can enhance antimicrobial efficacy against specific pathogens, showcasing the importance of structural optimization .
- Anticancer Potential: Investigations into the anticancer properties have revealed that certain derivatives can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors:
- Key Synthetic Steps:
- Formation of the bicyclic core.
- Introduction of the methanesulfonyl group.
- Attachment of the cyclohexanecarbonyl moiety.
These synthetic routes are optimized for yield and purity, often employing advanced techniques such as flow microreactor systems for scalability .
Q & A
Q. What are the common synthetic routes for 8-azabicyclo[3.2.1]octane derivatives, and how do substituents influence reactivity?
The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically involves:
- Mannich condensation : Cyclopentanone, benzylamine, and formaldehyde react to form the bicyclic ketone intermediate .
- Cross-coupling reactions : Stille or Suzuki couplings introduce aryl/heteroaryl groups at the C-3 position, though Suzuki reactions may yield complex mixtures compared to Stille protocols .
- Grignard additions : For introducing alkyl/aryl groups at the bridgehead (C-8), though stereochemical outcomes (α vs. β orientation) critically affect binding affinity .
Substituents like methanesulfonyl or cyclohexanecarbonyl groups enhance steric bulk and electronic effects, modulating interactions with biological targets (e.g., monoamine transporters) .
Q. Which biological targets are most associated with 8-azabicyclo[3.2.1]octane derivatives?
These derivatives primarily target:
- Monoamine transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with selectivity influenced by substituents (e.g., methanesulfonyl groups enhance DAT affinity) .
- Sigma receptors : Derivatives like 11b show high sigma-2 receptor affinity (Ki < 10 nM) and selectivity over sigma-1 .
- ELOVL6 enzyme : Inhibition of long-chain fatty acid elongase suggests therapeutic potential for metabolic disorders .
Q. How is the stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold controlled during synthesis?
Stereochemical control is achieved via:
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts in Mannich condensations .
- Radical cyclization : High diastereocontrol (>99%) in forming azabicyclic systems using tributyltin hydride/AIBN .
- Epimerization studies : Post-synthetic modifications (e.g., benzhydryl ethers at C-8) resolve stereoisomers, as β-oriented substituents often reduce DAT affinity compared to α .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data be resolved for 8-azabicyclo[3.2.1]octane derivatives?
Contradictions in SAR often arise from:
- Conformational rigidity : The bicyclic skeleton restricts substituent orientation, leading to variable binding modes at transporters .
- Metabolic interference : Active metabolites (e.g., brasofensine derivatives) may exhibit off-target effects, complicating in vitro/in vivo correlations .
Methodological resolution :- Co-crystallization studies : Resolve binding modes with DAT/SERT using cryo-EM or X-ray crystallography.
- Isotopic labeling : Track metabolic pathways (e.g., ³H/¹⁴C labels) to distinguish parent compound vs. metabolite activity .
Q. What strategies optimize metabolic stability without compromising target affinity?
- Bioisosteric replacement : Substitute labile groups (e.g., ester linkages) with amides or sulfonamides to resist hydrolysis .
- Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., hydroxyls) as esters or carbamates to enhance bioavailability .
Q. How do computational models improve the design of 8-azabicyclo[3.2.1]octane-based therapeutics?
- Molecular docking : Predict binding poses at DAT/SERT using crystal structures (e.g., PDB 4M48 for DAT) to prioritize substituents with optimal steric/electronic profiles .
- QSAR models : Correlate substituent Hammett constants (σ) or π-hydrophobicity with IC₅₀ values for transporter inhibition .
- MD simulations : Assess conformational dynamics of the bicyclic scaffold under physiological conditions (e.g., membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
